molecular formula C17H22N4O2S B5718020 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide

カタログ番号 B5718020
分子量: 346.4 g/mol
InChIキー: XVZMWIPAMXCMAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK is activated by phosphorylation and subsequently phosphorylates downstream targets, leading to the activation of various signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and B-cell receptor signaling, this compound has been shown to inhibit other kinases, including FLT3 and JAK2, which may contribute to its antitumor activity. This compound has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T-cells.

実験室実験の利点と制限

One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for these diseases. However, this compound has only been studied in preclinical models to date, and its safety and efficacy in humans are not yet fully understood. In addition, this compound may have limitations in terms of its pharmacokinetic properties, such as poor solubility or bioavailability, which could affect its effectiveness in vivo.

将来の方向性

There are several potential future directions for the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment and improve patient outcomes. Finally, this compound could be combined with other agents, such as other kinase inhibitors or immunomodulatory drugs, to enhance its antitumor activity and overcome resistance.

合成法

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide involves several steps, starting with the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-chlorobenzoyl chloride to form the intermediate compound 4-chloro-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide. This intermediate is then reacted with isobutyryl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

科学的研究の応用

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound selectively inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, and can overcome resistance to other BTK inhibitors.

特性

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-10(2)13(22)18-12-8-6-7-11(9-12)14(23)19-16-21-20-15(24-16)17(3,4)5/h6-10H,1-5H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZMWIPAMXCMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。